

In-Depth Technical Guide: 3-Hydroxy-5-nitrobenzoic Acid (CAS: 78238-14-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxy-5-nitrobenzoic acid*

Cat. No.: *B184562*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-nitrobenzoic acid is a nitrobenzoic acid derivative that holds significant interest within the realms of pharmaceutical and chemical research. Its molecular structure, featuring both a hydroxyl and a nitro functional group on a benzoic acid backbone, makes it a versatile intermediate for the synthesis of a variety of more complex molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, though not yet fully elucidated, role in biological pathways, particularly in the context of inflammation and pain management.^{[1][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-5-nitrobenzoic acid** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	78238-14-9	
Molecular Formula	C ₇ H ₅ NO ₅	[4]
Molecular Weight	183.12 g/mol	
Appearance	Light yellow to yellowish-brown powder/solid	Chem-Impex
Melting Point	190-195 °C	
pKa (Predicted)	3.36 ± 0.10	[2]
Solubility	Sparingly soluble in water	[2]
InChI	1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)	
InChIKey	ZVLLYIMPDTXFNC-UHFFFAOYSA-N	
SMILES	O=C(O)c1cc(O)cc(--INVALID-LINK--[O-])c1	
MDL Number	MFCD01098212	
PubChem CID	820393	[5]

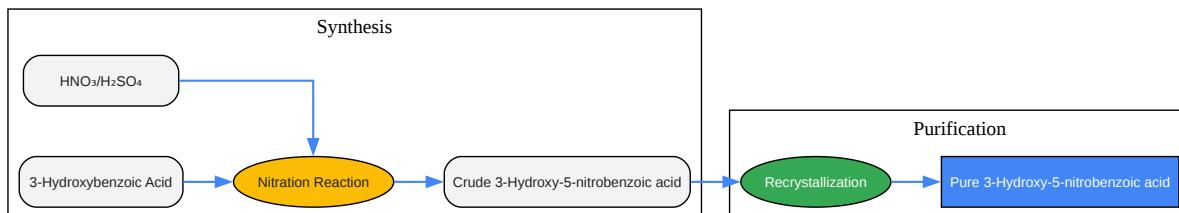
Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of **3-Hydroxy-5-nitrobenzoic acid** are not extensively reported in publicly available literature, a probable synthetic route can be inferred from the principles of electrophilic aromatic substitution. The nitration of 3-hydroxybenzoic acid is the most likely pathway.

Proposed Synthesis: Nitration of 3-Hydroxybenzoic Acid

The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring are ortho-, para-, and meta-directing, respectively. In 3-hydroxybenzoic acid, the hydroxyl group is a strongly

activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The positions ortho and para to the hydroxyl group are 2, 4, and 6. The position meta to the carboxylic acid is 5. Therefore, the incoming nitro group is most likely to substitute at the 5-position, which is meta to the carboxyl group and ortho to the hydroxyl group, although some formation of other isomers is possible.


A general procedure for the nitration of a hydroxybenzoic acid derivative is described for a related isomer and can be adapted.[\[6\]](#)

Experimental Protocol:

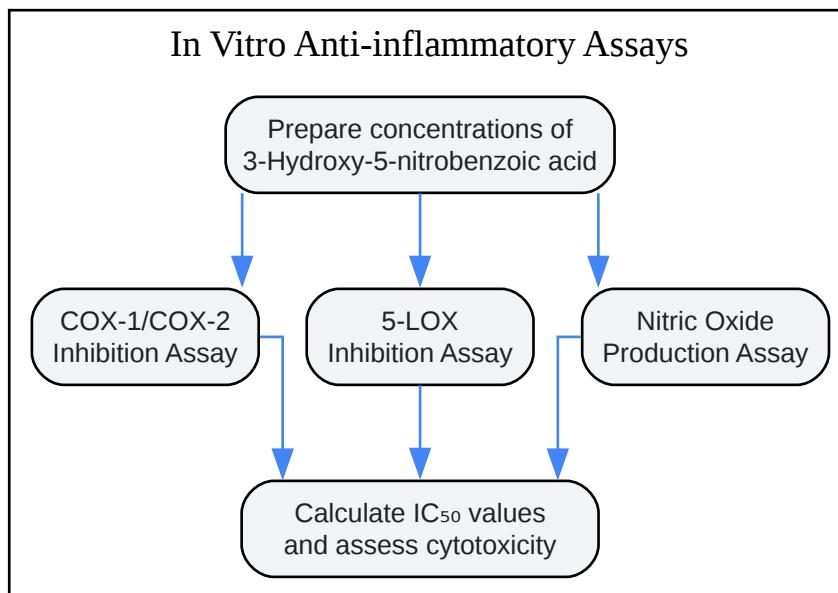
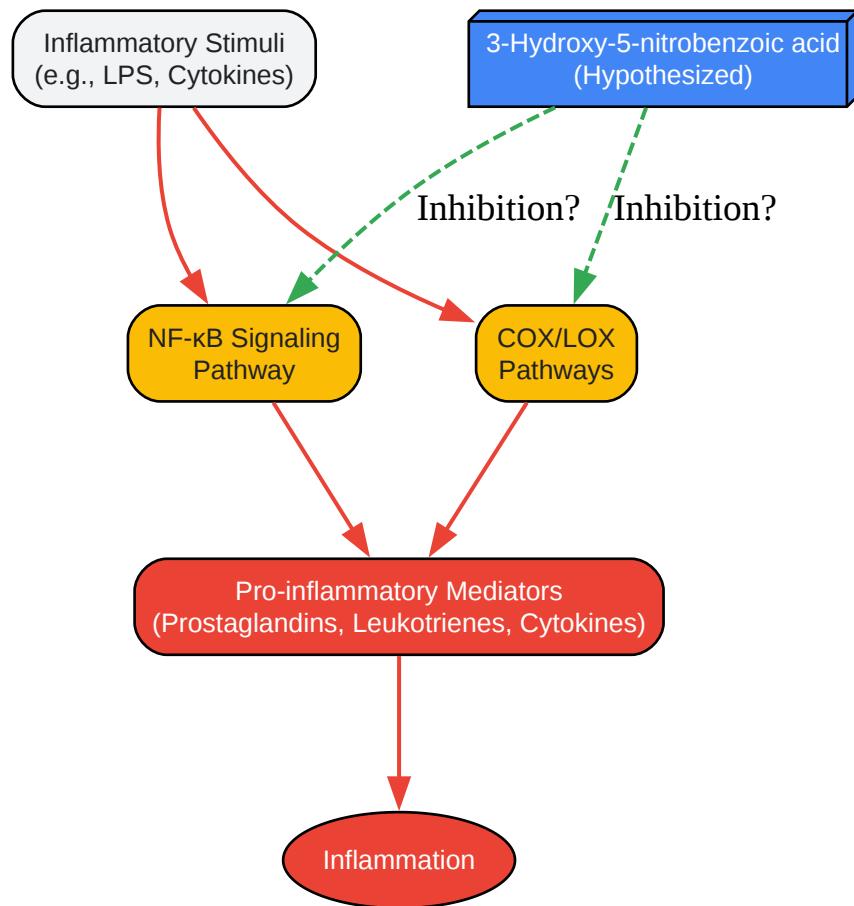
- **Dissolution:** Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature.
- **Nitration:** Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- **Filtration and Washing:** Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure **3-Hydroxy-5-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of **3-Hydroxy-5-nitrobenzoic acid**.



Biological Activity and Potential Mechanism of Action

3-Hydroxy-5-nitrobenzoic acid is cited as a key intermediate in the development of pharmaceuticals targeting inflammatory pathways and pain management.^{[1][3]} However, specific studies detailing its biological activity and mechanism of action are not readily available in the current body of scientific literature. Based on the known activities of structurally related hydroxybenzoic and nitrobenzoic acids, a potential mechanism of action can be hypothesized.

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Hypothesized Mechanism of Action:

It is plausible that **3-Hydroxy-5-nitrobenzoic acid** could exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Furthermore, it might influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbino.com]
- 4. 3-Hydroxy-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. 3-Hydroxy-5-nitrobenzoic acid | C7H5NO5 | CID 820393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Hydroxy-5-nitrobenzoic Acid (CAS: 78238-14-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184562#3-hydroxy-5-nitrobenzoic-acid-cas-number-78238-14-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com